molecular formula C7H6BrFN2O2 B13933286 4-Bromo-2-fluoro-n-methyl-6-nitroaniline

4-Bromo-2-fluoro-n-methyl-6-nitroaniline

Cat. No.: B13933286
M. Wt: 249.04 g/mol
InChI Key: UTPLGRBVCPWRBE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-methyl-6-nitroaniline is a halogenated aromatic amine derivative with the molecular formula C₇H₆BrFN₂O₂ and an average molecular mass of 261.04 g/mol. The compound features a benzene ring substituted with bromine (4-position), fluorine (2-position), a nitro group (6-position), and an N-methylated amine (para to the nitro group). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

IUPAC Name

4-bromo-2-fluoro-N-methyl-6-nitroaniline

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(9)2-4(8)3-6(7)11(12)13/h2-3,10H,1H3

InChI Key

UTPLGRBVCPWRBE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by bromination and fluorination reactions to introduce the bromine and fluorine atoms, respectively . The final step involves methylation to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-n-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for nitro group reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Reduction: The major product is 4-Bromo-2-fluoro-n-methyl-6-aminoaniline.

    Oxidation: Products depend on the extent of oxidation and the specific oxidizing agent used.

Scientific Research Applications

4-Bromo-2-fluoro-n-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in 4-Bromo-2-fluoro-N-methyl-6-nitroaniline enhances electrophilic substitution resistance compared to methoxy (electron-donating) analogs like 4-Bromo-2-methoxy-N-methyl-6-nitroaniline . N-Methylation: The N-methyl group increases lipophilicity (logP ≈ 2.1) compared to non-methylated analogs (e.g., 4-Bromo-2-fluoro-6-nitroaniline, logP ≈ 1.5), improving membrane permeability in drug design .

Regiochemical Influence :

  • Compounds with bromine at position 2 (e.g., 2-Bromo-4-fluoro-6-nitroaniline) exhibit distinct reactivity in Suzuki couplings due to steric hindrance near the nitro group .

Physical Properties: Solubility: Fluoro-substituted derivatives generally show lower aqueous solubility than methoxy analogs. For example, 2-Bromo-6-methoxy-4-nitroaniline is soluble in hot ethanol and acetone, whereas fluoro derivatives require polar aprotic solvents like DMF . Thermal Stability: Nitro groups at position 6 contribute to thermal instability, with decomposition observed above 150°C in differential scanning calorimetry (DSC) studies .

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